(E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((2-fluoro-5-nitrophenyl)amino)acrylonitrile
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Overview
Description
(E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((2-fluoro-5-nitrophenyl)amino)acrylonitrile is a complex organic compound that features a thiazole ring, a bromophenyl group, a fluoro-nitrophenyl group, and an acrylonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((2-fluoro-5-nitrophenyl)amino)acrylonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 3-bromobenzaldehyde with thiourea under acidic conditions.
Introduction of the Acrylonitrile Group: The thiazole intermediate is then reacted with malononitrile in the presence of a base to introduce the acrylonitrile group.
Coupling with Fluoro-nitrophenyl Amine: The final step involves coupling the thiazole-acrylonitrile intermediate with 2-fluoro-5-nitroaniline under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((2-fluoro-5-nitrophenyl)amino)acrylonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((2-fluoro-5-nitrophenyl)amino)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies.
Industry
In industry, this compound could be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It may also find applications in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of (E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((2-fluoro-5-nitrophenyl)amino)acrylonitrile involves its interaction with specific molecular targets. The compound’s thiazole ring and acrylonitrile moiety allow it to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to therapeutic effects such as the inhibition of cancer cell proliferation or the reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-(4-(3-chlorophenyl)thiazol-2-yl)-3-((2-fluoro-5-nitrophenyl)amino)acrylonitrile
- (E)-2-(4-(3-methylphenyl)thiazol-2-yl)-3-((2-fluoro-5-nitrophenyl)amino)acrylonitrile
Uniqueness
Compared to similar compounds, (E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((2-fluoro-5-nitrophenyl)amino)acrylonitrile is unique due to the presence of the bromine atom in the phenyl ring. This bromine atom can significantly influence the compound’s reactivity and interaction with biological targets, potentially enhancing its effectiveness in various applications.
Properties
IUPAC Name |
(E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(2-fluoro-5-nitroanilino)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10BrFN4O2S/c19-13-3-1-2-11(6-13)17-10-27-18(23-17)12(8-21)9-22-16-7-14(24(25)26)4-5-15(16)20/h1-7,9-10,22H/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOLMBCKDXYRGLQ-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CSC(=N2)C(=CNC3=C(C=CC(=C3)[N+](=O)[O-])F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C2=CSC(=N2)/C(=C/NC3=C(C=CC(=C3)[N+](=O)[O-])F)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10BrFN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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